molecular formula C20H25N5O3 B274390 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol

1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol

Numéro de catalogue B274390
Poids moléculaire: 383.4 g/mol
Clé InChI: GGZPUGCKLJENCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol, also known as MRE-269, is a selective β3-adrenergic receptor agonist. This compound has been studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes mellitus, and other metabolic disorders.

Mécanisme D'action

The mechanism of action of 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol involves the selective activation of β3-adrenergic receptors, which are primarily located in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP, which in turn activates protein kinase A and promotes lipolysis and thermogenesis. This compound has been shown to be a selective β3-adrenergic receptor agonist, with little or no activity at β1- and β2-adrenergic receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of obesity and diabetes. These effects include increased energy expenditure, reduced body weight, improved glucose tolerance, and reduced insulin resistance. This compound has also been shown to increase lipolysis and thermogenesis in adipose tissue, which may contribute to its metabolic effects.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol has several advantages for lab experiments, including its high selectivity for β3-adrenergic receptors, its ability to activate protein kinase A, and its ability to promote lipolysis and thermogenesis. However, there are also some limitations to using this compound in lab experiments, including its relatively short half-life, its potential for off-target effects, and its limited availability.

Orientations Futures

There are several future directions for research on 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol, including the development of more potent and selective β3-adrenergic receptor agonists, the investigation of the long-term effects of this compound on metabolic health, and the exploration of the potential therapeutic applications of this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.

Méthodes De Synthèse

The synthesis of 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol involves a multi-step process that begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methylphenylhydrazine to form 3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde. This intermediate is then reacted with 1-bromo-3-chloropropane to form the corresponding bromide, which is then reacted with 2-amino-1-propanol to form this compound.

Applications De Recherche Scientifique

1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes mellitus, and other metabolic disorders. In preclinical studies, this compound has been shown to increase energy expenditure, reduce body weight, and improve glucose tolerance in animal models of obesity and diabetes. These effects are thought to be mediated by the activation of β3-adrenergic receptors, which are primarily located in adipose tissue and regulate lipolysis and thermogenesis.

Propriétés

Formule moléculaire

C20H25N5O3

Poids moléculaire

383.4 g/mol

Nom IUPAC

1-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]propan-2-ol

InChI

InChI=1S/C20H25N5O3/c1-14-4-7-17(8-5-14)25-20(22-23-24-25)13-28-18-9-6-16(10-19(18)27-3)12-21-11-15(2)26/h4-10,15,21,26H,11-13H2,1-3H3

Clé InChI

GGZPUGCKLJENCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC

SMILES canonique

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.